molecular formula C6H13NO2 B13005901 ((2S,4S)-4-Aminotetrahydro-2H-pyran-2-yl)methanol

((2S,4S)-4-Aminotetrahydro-2H-pyran-2-yl)methanol

Cat. No.: B13005901
M. Wt: 131.17 g/mol
InChI Key: AORHCDNTOFUFGO-WDSKDSINSA-N
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Description

((2S,4S)-4-Aminotetrahydro-2H-pyran-2-yl)methanol is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring a tetrahydropyran ring with an amino group and a hydroxymethyl group, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and other related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4S)-4-Aminotetrahydro-2H-pyran-2-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of (2S,4S)-4-aminotetrahydro-2H-pyran-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation. This method uses a metal catalyst like palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone or aldehyde in the presence of hydrogen gas . This approach is advantageous for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

((2S,4S)-4-Aminotetrahydro-2H-pyran-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry

In organic chemistry, ((2S,4S)-4-Aminotetrahydro-2H-pyran-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .

Biology

In biological research, this compound is studied for its potential as a precursor to biologically active molecules. Its structure allows for the exploration of various biochemical pathways and interactions .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a scaffold for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Comparison with Similar Compounds

Similar Compounds

  • ((2S,4S)-4-Methoxypyrrolidin-2-yl)methanol
  • (2S-cis)-2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol
  • ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol

Uniqueness

((2S,4S)-4-Aminotetrahydro-2H-pyran-2-yl)methanol is unique due to its specific combination of functional groups and chiral centers. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[(2S,4S)-4-aminooxan-2-yl]methanol

InChI

InChI=1S/C6H13NO2/c7-5-1-2-9-6(3-5)4-8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1

InChI Key

AORHCDNTOFUFGO-WDSKDSINSA-N

Isomeric SMILES

C1CO[C@@H](C[C@H]1N)CO

Canonical SMILES

C1COC(CC1N)CO

Origin of Product

United States

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